Metabolic Stability: 4,4-Difluoropiperidine Core Demonstrates 3.2-Fold Longer Half-Life Versus Unsubstituted Piperidine
The 4,4-difluoropiperidine core present in Methyl 2-(4,4-difluoropiperidin-3-yl)acetate confers a metabolic half-life (t1/2) of 6.7 hours in human liver microsome assays, representing a 3.2-fold increase compared to standard piperidine hydrochloride (t1/2 = 2.1 hours) . This difference is attributed to the electron-withdrawing effect of the gem-difluoro group, which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes [1]. The lipophilicity (LogP) of the 4,4-difluoropiperidine core is 1.2, compared to 0.3 for unsubstituted piperidine , contributing to improved membrane permeability of derived compounds.
| Evidence Dimension | In vitro metabolic half-life (t1/2) in human liver microsomes |
|---|---|
| Target Compound Data | t1/2 = 6.7 hours (4,4-difluoropiperidine hydrochloride core) |
| Comparator Or Baseline | t1/2 = 2.1 hours (standard piperidine HCl) |
| Quantified Difference | 3.2-fold increase in half-life; ΔLogP = +0.9 |
| Conditions | Human liver microsome metabolic stability assay |
Why This Matters
Compounds derived from the 4,4-difluoropiperidine core exhibit extended in vivo duration of action and reduced clearance, critical for lead optimization in CNS and chronic disease indications.
- [1] Kuujia.com. 4,4-Difluoropiperidine (CAS: 21987-29-1): Metabolic Stability Enhancement Mechanism. View Source
